molecular formula C14H11ClN2OS B274440 N-(2-chlorobenzoyl)-N'-phenylthiourea

N-(2-chlorobenzoyl)-N'-phenylthiourea

Cat. No. B274440
M. Wt: 290.8 g/mol
InChI Key: WDLBBMBZEIPQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzoyl)-N'-phenylthiourea (CBPT) is a chemical compound that has been extensively researched for its potential applications in various fields. CBPT is a thiourea derivative and is widely used in pharmaceutical and agricultural industries due to its unique properties.

Scientific Research Applications

N-(2-chlorobenzoyl)-N'-phenylthiourea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-tumor, anti-inflammatory, and antimicrobial properties. In agriculture, this compound has been used as a plant growth regulator and as a fungicide. In environmental science, this compound has been used as a probe for studying the binding of thiourea derivatives to proteins.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzoyl)-N'-phenylthiourea is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes such as tyrosinase and urease. This compound has also been shown to bind to proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. In animal studies, this compound has been shown to reduce tumor growth and improve liver function.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzoyl)-N'-phenylthiourea has several advantages for lab experiments. It is easy to synthesize and is readily available. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N-(2-chlorobenzoyl)-N'-phenylthiourea. One potential area of research is the development of this compound derivatives with improved biological activity. Another area of research is the study of this compound's effects on the immune system. Additionally, the use of this compound as a plant growth regulator and as a probe for studying protein binding could also be further explored.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been extensively studied for its potential applications in various fields. This compound has anti-tumor, anti-inflammatory, and antimicrobial properties, and has been used as a plant growth regulator and as a probe for studying protein binding. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research on this compound could lead to the development of new drugs and the discovery of new biological pathways.

Synthesis Methods

N-(2-chlorobenzoyl)-N'-phenylthiourea can be synthesized by reacting 2-chlorobenzoyl chloride with phenylthiourea in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and cost-effective, making this compound easily accessible for research purposes.

properties

Molecular Formula

C14H11ClN2OS

Molecular Weight

290.8 g/mol

IUPAC Name

2-chloro-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C14H11ClN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)

InChI Key

WDLBBMBZEIPQEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

synonyms

N-(2-chloro benzoyl)-N'-phenylthiourea

Origin of Product

United States

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